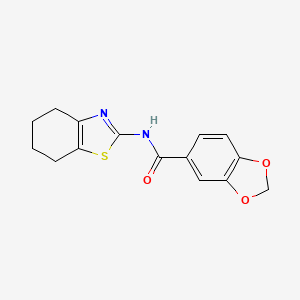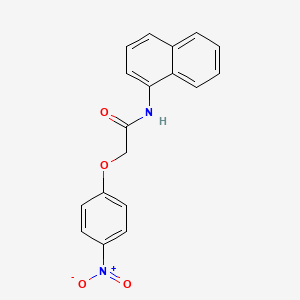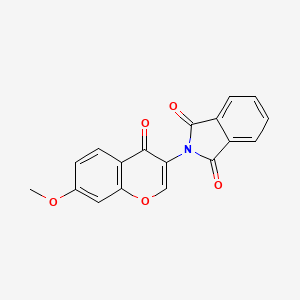
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide, also known as CPI-1189, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases. CPI-1189 belongs to the class of indole sulfonamides and is a potent inhibitor of the enzyme phosphodiesterase (PDE) 4.
Mécanisme D'action
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide works by inhibiting the enzyme phosphodiesterase 4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide is its potent inhibitory effect on PDE4, which makes it a promising candidate for the development of new therapies for inflammatory diseases. However, the compound has also been shown to have some limitations, including its low solubility and poor bioavailability.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as neurological disorders and cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide and to identify potential side effects and safety concerns.
Méthodes De Synthèse
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide can be synthesized using various methods, including the reaction of 5-indolinesulfonamide with pyridine-3-carboxylic acid chloride in the presence of a base. The reaction yields N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide as a white crystalline solid, which can be further purified using recrystallization.
Applications De Recherche Scientifique
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including inflammatory bowel disease, chronic obstructive pulmonary disease, and asthma. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the development of new therapies.
Propriétés
IUPAC Name |
N-cyclopentyl-1-(pyridine-3-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(15-4-3-10-20-13-15)22-11-9-14-12-17(7-8-18(14)22)26(24,25)21-16-5-1-2-6-16/h3-4,7-8,10,12-13,16,21H,1-2,5-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYDAMGLHIGJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(pyridine-3-carbonyl)-2,3-dihydroindole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)




![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)

![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)